molecular formula C16H16ClNO3 B1362021 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide CAS No. 38008-37-6

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide

Cat. No.: B1362021
CAS No.: 38008-37-6
M. Wt: 305.75 g/mol
InChI Key: GHBPTAMJWPTNFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a chloroacetamide derivative of significant interest in scientific research and development. Its molecular structure incorporates both an electron-withdrawing chloro group and a lipophilic 4-(4-ethoxyphenoxy)phenyl moiety, a combination that influences its reactivity, solubility, and potential biological interactions . This compound is primarily utilized as a key chemical intermediate in organic synthesis. It serves as a versatile building block for the construction of more complex molecules, particularly through nucleophilic substitution reactions where the chloro group can be readily displaced by various nucleophiles such as amines or thiols . Researchers value this reagent for designing novel compounds with potential pharmacological activities. Structural analogs featuring phenoxy-acetamide backbones are frequently investigated for their interactions with neurological targets. For instance, similar compounds have been designed and studied as potential antidepressants, showing promise by inhibiting the monoamine oxidase-A (MAO-A) enzyme, which is a established target for treating depressive disorders . The synthesis of this compound typically involves the reaction of the corresponding aniline derivative with chloroacetyl chloride in the presence of a base like triethylamine, often in a solvent such as dichloromethane or dimethylformamide, followed by purification to achieve high purity . As a reagent, this compound offers researchers a valuable tool for medicinal chemistry campaigns, drug discovery, and the development of new chemical entities. Attention: For Research Use Only. Not intended for any human or veterinary use .

Properties

IUPAC Name

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-13-7-9-15(10-8-13)21-14-5-3-12(4-6-14)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBPTAMJWPTNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368919
Record name 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38008-37-6
Record name 2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide typically involves the reaction of 4-(4-ethoxyphenoxy)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide or potassium carbonate).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 4-(4-ethoxyphenoxy)aniline and chloroacetic acid.

    Oxidation: 4-(4-ethoxyphenoxy)benzaldehyde or 4-(4-ethoxyphenoxy)benzoic acid.

Scientific Research Applications

1. Antipsychotic Properties
Research has indicated that compounds related to 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide exhibit significant antipsychotic activity. A study demonstrated that derivatives of N-phenylacetamides, including those with arylpiperazine structures, showed variable antipsychotic effects through interactions with serotonin (5-HT2A) and dopamine (D2) receptors . The compound's structure allows it to potentially modulate neurotransmitter systems involved in psychosis.

2. Anti-inflammatory Effects
Some studies suggest that derivatives of acetamides may possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

3. Anticancer Activity
Emerging research indicates that compounds similar to this compound may have anticancer properties. The apelin receptor agonists, for example, have been implicated in tumor neoangiogenesis, suggesting that modifying this compound could lead to new cancer therapies targeting angiogenic pathways .

Case Study 1: Antipsychotic Activity Evaluation

In a controlled study, various derivatives of N-phenylacetamides were synthesized and evaluated for their antipsychotic effects using animal models. The results indicated that certain compounds exhibited significant reductions in catalepsy compared to standard treatments like haloperidol, suggesting a promising avenue for developing new antipsychotic medications .

Case Study 2: Anti-inflammatory Potential

A series of experiments were conducted to assess the anti-inflammatory effects of related acetamides. Results showed a marked decrease in inflammatory markers in treated animal models, indicating potential therapeutic applications for chronic inflammatory conditions .

Comparative Analysis Table

Compound Biological Activity Mechanism
This compoundAntipsychoticInteraction with 5-HT2A and D2 receptors
Related N-phenylacetamidesAnti-inflammatoryInhibition of pro-inflammatory cytokines
Apelin receptor agonistsAnticancerModulation of angiogenesis

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The ethoxyphenoxy group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs of 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, highlighting differences in substituents, bioactivity, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Bioactivity/Application XLogP3 Reference
This compound C₁₆H₁₆ClNO₃ 4-Ethoxyphenoxy Potential insecticide/agrochemical 3.7
2-Chloro-N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide C₁₁H₁₂ClNO₃ Oxiran-2-ylmethoxy Insect growth regulator N/A
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide C₁₁H₉ClN₂OS Thiazol-2-yl, phenyl Anticancer/antimicrobial N/A
2-Chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide C₁₀H₉ClN₄O 1,2,4-Triazol-1-yl Precursor for triazole-based drugs 2.1
2-Chloro-N-(2-(trifluoromethyl)phenyl)acetamide C₉H₇ClF₃NO Trifluoromethyl Alkylating agent in drug synthesis 2.8
2-Chloro-N-[4-(morpholin-4-sulfonyl)phenyl]acetamide C₁₃H₁₆ClN₂O₄S Morpholine sulfonyl Enzyme inhibitor candidate 1.5

Key Comparisons :

Substituent Effects on Bioactivity: The ethoxyphenoxy group in the target compound may enhance binding to cytochrome P450 enzymes in insects, similar to herbicidal chloroacetamides like metolachlor . In contrast, the oxiran-2-ylmethoxy substituent in ’s compound introduces an epoxide ring, enabling covalent interactions with biological nucleophiles, which is critical in insect growth regulation . Thiazole and triazole derivatives () exhibit broader antimicrobial and anticancer activities due to their heterocyclic aromatic systems, which facilitate interactions with DNA or microbial enzymes .

Physicochemical Properties :

  • The trifluoromethyl group in ’s compound increases lipophilicity (XLogP3 = 2.8) and electron-withdrawing effects, enhancing reactivity in alkylation reactions . Conversely, the morpholine sulfonyl group in ’s analog reduces lipophilicity (XLogP3 = 1.5), likely improving aqueous solubility for enzyme-targeting applications .

Modifications at the phenyl ring (e.g., ethoxyphenoxy vs. triazole) require tailored coupling reagents and purification steps.

Biological Activity

2-Chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClNO3C_{16}H_{18}ClNO_3. Its structure features a chloroacetamide moiety linked to a phenyl group substituted with an ethoxyphenoxy group, which is believed to influence its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated through various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study investigating the antimicrobial potential of chloroacetamides, including derivatives similar to this compound, revealed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The effectiveness against Gram-negative bacteria was comparatively lower, indicating a selective action profile .

Table 1: Antimicrobial Activity of Chloroacetamides

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLowModerate
N-(4-Chlorophenyl)-2-chloroacetamideHighModerateLow
N-(3-Bromophenyl)-2-chloroacetamideHighLowModerate

Anticancer Activity

Research into the anticancer properties of related chloroacetamides indicates that these compounds can induce apoptosis in cancer cell lines. For example, studies demonstrated that certain derivatives could significantly inhibit cell proliferation in A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving DNA synthesis inhibition and caspase activation .

Case Study: Anticancer Evaluation
A particular study synthesized several N-substituted chloroacetamides and evaluated their anticancer activity using MTT assays. The results indicated that compounds bearing specific substituents exhibited enhanced cytotoxicity against tumor cells, suggesting that structural modifications can optimize therapeutic efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. The presence of the ethoxy group and the chlorinated acetamide moiety appears to enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets .

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Biological Activity
Ethoxy GroupIncreases lipophilicity
Chlorine SubstitutionEnhances antimicrobial potency
Phenyl Ring SubstitutionAffects selectivity towards microbes

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for predicting its biological efficacy. Computational models such as ADME/PK analyses have been employed to assess absorption, distribution, metabolism, and excretion properties, which are essential for evaluating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous chloroacetamides are prepared by reacting substituted anilines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux in aprotic solvents like THF or dichloromethane . Yield optimization requires strict control of stoichiometry (1:1.1 molar ratio of amine to chloroacetyl chloride) and reaction time (4–6 hours). Side reactions, such as over-acylation, are mitigated by slow addition of reagents and temperature monitoring .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The amide proton (N–H) appears as a singlet near δ 10.5–11.0 ppm in 1H^1H NMR, while the ethoxy group (–OCH2_2CH3_3) shows a quartet at δ 1.3–1.4 ppm (CH3_3) and a triplet at δ 4.0–4.1 ppm (OCH2_2) . Infrared (IR) spectroscopy confirms the carbonyl stretch (C=O) at 1650–1680 cm1^{-1} and C–Cl vibrations at 550–650 cm1^{-1}. High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .

Q. What are the primary applications of this compound in medicinal chemistry or agrochemical research?

  • Methodological Answer : Chloroacetamide derivatives are widely used as intermediates for bioactive molecules. For instance, analogs of this compound have been incorporated into kinase inhibitors (e.g., FLT3 inhibitors) via substitution of the chloride with heterocyclic amines . In agrochemistry, similar structures (e.g., acetochlor) act as herbicides by inhibiting very-long-chain fatty acid synthesis in plants .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for chloroacetamide derivatives during structural elucidation?

  • Methodological Answer : Contradictions in bond lengths or angles may arise from polymorphism or experimental resolution. Using SHELXL for refinement, researchers should validate hydrogen-bonding interactions (e.g., N–H···O) and intramolecular contacts (e.g., C–H···Cl) against crystallographic databases like the Cambridge Structural Database (CSD). For example, intramolecular C–H···O interactions in analogous compounds stabilize planar conformations, which can be cross-checked with DFT calculations .

Q. What strategies optimize the regioselective functionalization of the ethoxyphenoxy moiety in this compound?

  • Methodological Answer : Electrophilic aromatic substitution (EAS) on the ethoxyphenoxy ring requires directing groups. The para-ethoxy group is a strong activating substituent, favoring electrophiles (e.g., nitration, halogenation) at the ortho position. To avoid side reactions, protect the amide group via tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups before EAS. Post-functionalization deprotection yields the desired derivatives .

Q. How do solvation effects and intermolecular interactions impact the compound’s stability in aqueous vs. organic matrices?

  • Methodological Answer : Hydrolysis of the chloroacetamide group is accelerated in aqueous media, especially under acidic or alkaline conditions. Stability studies using HPLC-MS show that the chloride substituent hydrolyzes to hydroxyl derivatives at pH > 9.0. In contrast, organic solvents (e.g., acetonitrile) stabilize the compound via hydrophobic interactions, as evidenced by molecular dynamics simulations .

Data Contradiction Analysis

Q. Why do bioactivity assays for structurally similar chloroacetamides show conflicting results against microbial targets?

  • Methodological Answer : Discrepancies arise from variations in microbial strains, assay protocols, or solubility. For example, 2-chloroacetamide derivatives exhibit higher antifungal activity in DMSO solutions (>90% inhibition at 50 µg/mL) compared to aqueous suspensions (<30% inhibition) due to poor membrane permeability. Standardizing MIC/MBC assays using CLSI guidelines and verifying compound purity via LC-MS are critical .

Q. How can researchers reconcile differences in reaction yields reported for analogous synthetic pathways?

  • Methodological Answer : Yield variations often stem from impurities in starting materials (e.g., aniline derivatives) or incomplete removal of byproducts (e.g., HCl during amide formation). Reproducibility is enhanced by pre-purifying reagents via column chromatography and monitoring reactions in real-time using TLC or inline IR. For example, yields improve from 70% to 85% when residual HCl is scavenged with molecular sieves .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 75–85% (optimized conditions)
Melting Point 145–148°C (DSC)
Aqueous Solubility 0.12 mg/mL (25°C, pH 7.0)
Key IR Peaks 1665 cm1^{-1} (C=O), 620 cm1^{-1} (C–Cl)

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